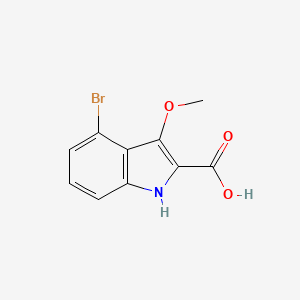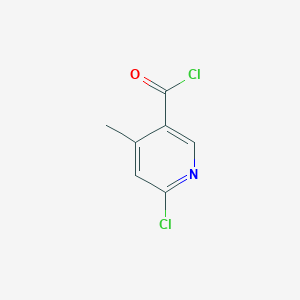
6-Chloro-4-methylnicotinoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-methylnicotinoyl chloride is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of nicotinic acid and contains a chloro and a methyl group attached to the pyridine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylnicotinoyl chloride typically involves the chlorination of 4-methylnicotinic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the 4-methylnicotinic acid with thionyl chloride, which results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-methylnicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Esterification Reactions: It reacts with alcohols to form esters.
Hydrolysis: It can be hydrolyzed to form 6-Chloro-4-methylnicotinic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Esterification: Alcohols are used as reagents, and the reaction is often catalyzed by an acid such as sulfuric acid.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Major Products Formed
Amines: When reacted with amines, it forms amides.
Esters: Reaction with alcohols yields esters.
Acids: Hydrolysis results in the formation of 6-Chloro-4-methylnicotinic acid.
Aplicaciones Científicas De Investigación
6-Chloro-4-methylnicotinoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of drugs, particularly those targeting nicotinic acetylcholine receptors.
Industry: It is employed in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-methylnicotinoyl chloride is primarily related to its role as an intermediate in the synthesis of other compounds. It acts by reacting with various nucleophiles to form new chemical entities. The molecular targets and pathways involved depend on the specific compounds synthesized from it.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloronicotinoyl chloride
- 4-Chloro-6-methylnicotinoyl chloride
- 2-Chloro-6-methylpyridine-4-carbonyl chloride
Uniqueness
6-Chloro-4-methylnicotinoyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds.
Propiedades
Fórmula molecular |
C7H5Cl2NO |
|---|---|
Peso molecular |
190.02 g/mol |
Nombre IUPAC |
6-chloro-4-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3 |
Clave InChI |
FWZIXIQWPWTARR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


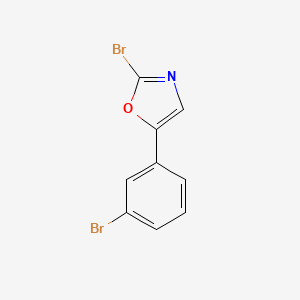
![(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12967900.png)


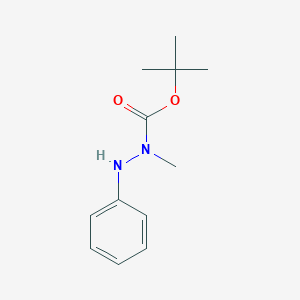


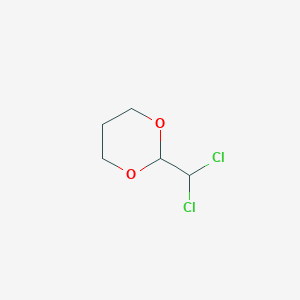
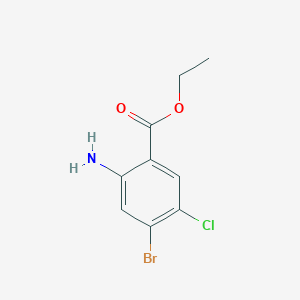

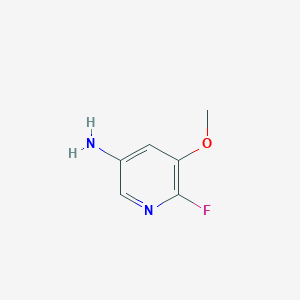
![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)
